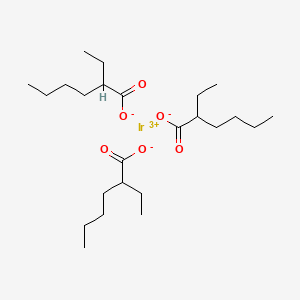
Iridium tris(2-ethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium tris(2-ethylhexanoate) is a coordination compound with the chemical formula C24H45IrO6 . It is composed of an iridium ion coordinated to three 2-ethylhexanoate ligands. This compound is known for its applications in catalysis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iridium tris(2-ethylhexanoate) can be synthesized by reacting iridium metal with an excess of 2-ethylhexanoic acid at high temperatures. The reaction yields a complex of iridium ions and 2-ethylhexanoate ligands. The process involves:
Reaction of Iridium Metal with 2-Ethylhexanoic Acid: Iridium metal is reacted with an excess of 2-ethylhexanoic acid under high-temperature conditions to form the iridium-2-ethylhexanoate complex.
Precipitation: The complex is then precipitated by adding an excess of 2-ethylhexanoic acid to reduce its solubility.
Industrial Production Methods: Industrial production of iridium tris(2-ethylhexanoate) typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Iridium tris(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or phosphines.
Major Products:
Oxidation Products: Higher oxidation state iridium complexes.
Reduction Products: Lower oxidation state iridium complexes.
Substitution Products: Iridium complexes with different ligands.
Applications De Recherche Scientifique
Iridium tris(2-ethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photoredox catalysts
Mécanisme D'action
The mechanism of action of iridium tris(2-ethylhexanoate) involves its ability to coordinate with various substrates and catalyze reactions. The iridium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparaison Avec Des Composés Similaires
Tris(2-phenylpyridine)iridium: Known for its use in OLEDs and as a photocatalyst.
Cyclometalated Iridium Complexes: Used in bioimaging and as phosphorescent materials.
Iridium(III) Chloride Hydrate: A precursor for various iridium complexes
Uniqueness: Iridium tris(2-ethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, particularly in catalysis and materials science.
Propriétés
Numéro CAS |
67816-07-3 |
|---|---|
Formule moléculaire |
C24H45IrO6 |
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
2-ethylhexanoate;iridium(3+) |
InChI |
InChI=1S/3C8H16O2.Ir/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
ZARMTHMHGLQSAY-UHFFFAOYSA-K |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


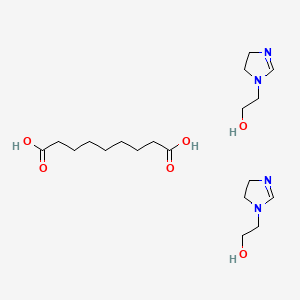
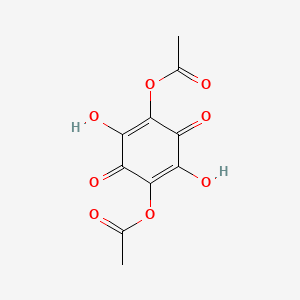
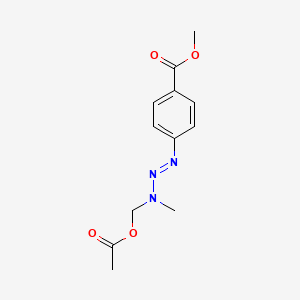
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
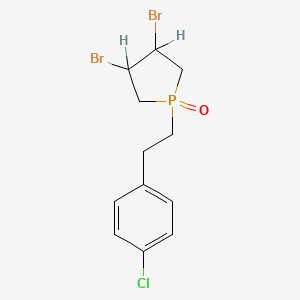
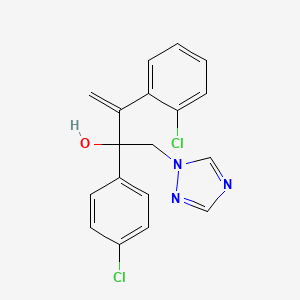

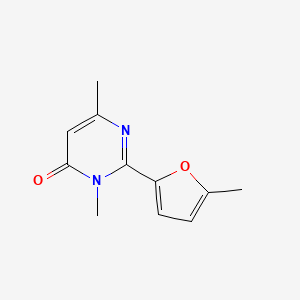
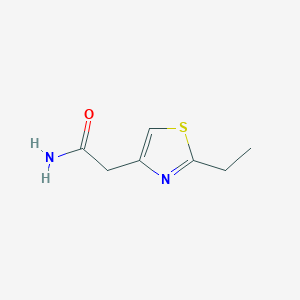


![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)
